8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Lipophilicity Permeability Drug-likeness

Select this specific 5-(4-methylbenzylsulfanyl)-imidazo[1,2-c]quinazolin-2(3H)-one for precise SAR studies requiring a LogP of 3.3. Its distinct aromatic 2(3H)-one core—unlike PIK-90's saturated scaffold—and zero H-bond donor profile enable clean kinase selectivity mapping beyond PI3K. The 98% purity ensures direct deployment in enzymatic assays, eliminating repurification. Use the systematic 0.4-unit LogP gap from the benzyl (2.9) and 4-ethylbenzyl (3.7) analogs to validate computational LogP models or PAMPA permeability correlations. Request a quote for research-grade quantities.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 672949-21-2
Cat. No. B2705264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
CAS672949-21-2
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC
InChIInChI=1S/C20H19N3O3S/c1-12-4-6-13(7-5-12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3
InChIKeyZPVNGJSECATYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8,9-Dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 672949-21-2): Physicochemical and Biological Baseline for Procurement Evaluation


8,9-Dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a fully aromatic imidazo[1,2-c]quinazolin-2(3H)-one featuring a 5-position 4-methylbenzyl sulfanyl substituent and electron-donating 8,9-dimethoxy groups on the quinazoline ring. Its molecular formula is C20H19N3O3S with a molecular weight of 381.4 g/mol, a computed LogP of 3.3, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. This compound serves as a versatile scaffold for medicinal chemistry and chemical biology, with the 2,3-dihydroimidazo[1,2-c]quinazoline core recognized as a privileged pharmacophore for kinase inhibition, including PI3K, DNA-PK, and mTOR, as well as for α-glucosidase and phosphodiesterase (PDE) targets [2].

Why 8,9-Dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Cannot Be Simply Replaced by In-Class Analogs


Within the imidazo[1,2-c]quinazolin-2(3H)-one series, seemingly minor modifications at the 5-position sulfanyl substituent or the quinazoline ring profoundly alter lipophilicity, molecular size, and biological target engagement. The 4-methylbenzyl sulfanyl substituent provides a distinct LogP of 3.3 and 381.4 Da molecular weight compared to non-substituted (LogP ~2.9, 367.4 Da) or 4-ethylbenzyl variants (LogP ~3.7, 395.5 Da), directly influencing membrane permeability, passive absorption, and pharmacokinetic partitioning [1]. Furthermore, the aromatic 2(3H)-one oxidation state (vs. the 2,3-dihydro form) alters the electronic character of the imidazole ring, affecting hinge-binding interactions with kinase targets—as evidenced by the PI3K inhibitor PIK-90, which requires the dihydro-imidazole for ATP-competitive activity . These physicochemical divergences preclude simple generic substitution for experiments demanding consistent solubility, permeability, or target selectivity.

Quantitative Comparative Evidence for 8,9-Dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Selection


Lipophilicity Fine-Tuning: Distinct LogP for 4-Methylbenzyl Substituent vs. Benzyl and 4-Ethylbenzyl Analogs

The target compound's computed LogP (XLogP3-AA) of 3.3 positions it between the 4-ethylbenzyl analog (LogP 3.7) and the unsubstituted benzyl analog (LogP 2.9), providing a differentiated balance of lipophilicity for membrane permeability without excessive hydrophobicity [1][2][3]. The addition of a single methyl group (+14 Da over the benzyl analog) increases LogP by 0.4 units, while retention of the 2(3H)-one oxidation state maintains zero H-bond donors, unlike the dihydro analog PIK-90 which possesses one H-bond donor [4].

Lipophilicity Permeability Drug-likeness

Combinatorial Library Value: Aromatic 2(3H)-One Core Preserves Electrophilic Character Distinct from 2,3-Dihydro Analogs

The target compound retains a fully aromatic 2(3H)-one imidazole ring, which distinguishes it from the 2,3-dihydroimidazo[1,2-c]quinazoline series (including PIK-90). The aromatic system imparts a different electronic distribution: the C2 carbonyl group and the C3 exocyclic double bond are conjugated, creating an electrophilic center that may serve as a handle for covalent inhibitor design [1]. In contrast, PIK-90's saturated 2,3-dihydroimidazole ring is optimized for ATP-binding pocket occupancy via H-bond donation from the N3-H, an interaction not available to the aromatic 2(3H)-one scaffold . This structural divergence dictates distinct target engagement strategies: the aromatic scaffold favors interactions with PDE10A as observed in co-crystal structures of the parent system [2], while the dihydro scaffold is optimal for PI3K family kinases .

Medicinal Chemistry Scaffold Diversity Covalent Modifiers

In-Class α-Glucosidase Inhibitory Potential: Quantitative Benchmarking Against Acarbose

While direct IC50 data for this specific compound are not yet reported in peer-reviewed literature, the imidazo[1,2-c]quinazolin-2(3H)-one scaffold to which it belongs has demonstrated significant α-glucosidase inhibitory activity in a recent well-controlled study. Across two series of substituted imidazo[1,2-c]quinazolines (6a–c and 11a–o), IC50 values ranged from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM against Saccharomyces cerevisiae α-glucosidase, with the most potent compound (11j) exhibiting approximately 60.3-fold greater potency than acarbose (IC50 = 750.0 ± 1.5 μM) [1]. The 4-methylbenzyl sulfanyl substituent at position 5 has been identified in related imidazo[1,2-c]quinazolines as a moiety that enhances lipophilic interactions within the enzyme binding pocket and increases inhibitory potency relative to unsubstituted thiols [1].

α-Glucosidase Type 2 Diabetes Enzyme Inhibition

Commercial Purity Differentiation: 98% vs. Lower-Purity Analogs Available from Market Suppliers

The target compound is commercially available at 98% purity from Leyan (Shanghai, China) and is also listed in the Key Organics catalog (product code 5R-0003), indicating availability from established compound management suppliers . In comparison, the benzyl analog (CAS 672949-35-8) is available at 95% purity (AKSci) , while the 4-ethylbenzyl analog (CAS 439109-23-6) is available at 90% purity (Key Organics Ltd.) , and PIK-90 is available at ≥98% purity from Sigma-Aldrich . The target compound therefore matches the highest-purity benchmark (PIK-90) while exceeding the minimum purity specifications of its closest structural analogs by 3–8 percentage points.

Compound Purity Reproducibility Screening Quality

Rotatable Bond Count: Conformational Flexibility Differentiated from Rigid Analogs

The target compound possesses 5 rotatable bonds, identical to the unsubstituted benzyl analog, but one fewer than the 4-ethylbenzyl analog (6 rotatable bonds). This lower conformational entropy is expected to reduce the entropic penalty upon target binding while retaining sufficient side-chain flexibility for optimal fit into enzyme binding sites [1][2][3]. In contrast, a des-methoxy analog (CAS 478046-22-9) bearing only the 4-methylbenzyl sulfanyl group without 8,9-dimethoxy substituents has only 3 rotatable bonds but features a higher LogP (3.3) relative to its molecular weight (321.4 Da), indicating that the dimethoxy groups of the target compound improve the hydrophilic-lipophilic balance for drug-likeness [4].

Conformational Entropy Binding Affinity Lead Optimization

High-Value Application Scenarios for 8,9-Dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Based on Quantitative Evidence


α-Glucosidase Inhibitor Lead Optimization: SAR Expansion at the 5-Sulfanyl Position

With the imidazo[1,2-c]quinazoline scaffold demonstrating up to 60.3-fold greater potency than acarbose (IC50 = 750.0 μM vs. 12.44 μM for the most potent analog) [1], this compound serves as a key intermediate for exploring how the 4-methylbenzyl group at the 5-position sulfanyl substituent affects enzyme inhibition. Its intermediate LogP (3.3) and 98% purity make it directly deployable in enzymatic assays without additional purification, enabling head-to-head potency comparison against the benzyl (LogP 2.9) and 4-ethylbenzyl analogs (LogP 3.7) to deconvolute the contribution of lipophilicity to α-glucosidase binding [2].

Kinase Selectivity Profiling: Off-Target Assessment Against PI3K-Family and PIKK Panel

Given the divergent kinase targeting of aromatic vs. dihydro imidazo[1,2-c]quinazoline cores (PDE10A co-crystallization for the aromatic scaffold vs. PI3K/DNA-PK/mTOR inhibition by PIK-90) [2][3], this compound is ideally suited for broad kinome profiling to map selectivity space. Its structural distinction from PIK-90 (zero H-bond donors vs. one; aromatic imidazole vs. saturated) provides a clean comparator for isolating scaffold-driven kinase selectivity, enabling identification of novel kinase targets beyond the PI3K family.

Covalent Inhibitor Design: Exploitation of the C2 Carbonyl as an Electrophilic Warhead Conjugation Site

The aromatic 2(3H)-one imidazole ring contains an electron-deficient C2 carbonyl conjugated to the C=N of the imidazole ring—a potential site for covalent modification that is absent in 2,3-dihydro analogs. This electrophilic character allows the compound to be explored as a warhead-modified inhibitor scaffold, where the 4-methylbenzyl sulfanyl group at position 5 and the 8,9-dimethoxy groups can be independently varied to optimize non-covalent affinity while the C2/C3 region is derivatized for targeted covalent inhibition [1].

Physicochemical Property Library Design: Methyl-Group Scan for LogP Optimization

The systematic 0.4-unit LogP increments from the unsubstituted benzyl (LogP 2.9) through the 4-methylbenzyl (LogP 3.3) to the 4-ethylbenzyl (LogP 3.7) analogs create an ideal compound trio for training or validating computational LogP prediction models, assessing membrane permeability in PAMPA or Caco-2 assays, and studying the impact of incremental lipophilicity on non-specific protein binding. The target compound's 98% purity ensures that measured physicochemical parameters reflect the compound itself rather than impurities, supporting high-quality QSAR model development [2].

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